molecular formula C14H21NO4S B2854769 3-pentamethylbenzenesulfonamidopropanoic acid CAS No. 790272-20-7

3-pentamethylbenzenesulfonamidopropanoic acid

Cat. No.: B2854769
CAS No.: 790272-20-7
M. Wt: 299.39
InChI Key: BEQWJZCWFUCKIS-UHFFFAOYSA-N
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Description

3-pentamethylbenzenesulfonamidopropanoic acid is a chemical compound with the molecular formula C14H21NO4S and a molecular weight of 299.39 g/mol . It is known for its unique structure, which includes a sulfonamide group attached to a pentamethylbenzene ring and a propanoic acid moiety. This compound is used in various research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-pentamethylbenzenesulfonamidopropanoic acid typically involves the reaction of pentamethylbenzene with sulfonyl chloride to form pentamethylbenzenesulfonyl chloride. This intermediate is then reacted with beta-alanine under basic conditions to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-pentamethylbenzenesulfonamidopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group yields sulfonic acids, while reduction results in the formation of amines .

Scientific Research Applications

3-pentamethylbenzenesulfonamidopropanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-pentamethylbenzenesulfonamidopropanoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s unique structure allows it to bind to specific receptors and modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-pentamethylbenzenesulfonamidopropanoic acid is unique due to its combination of a sulfonamide group with a pentamethylbenzene ring and a propanoic acid moiety. This structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds .

Properties

IUPAC Name

3-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-8-9(2)11(4)14(12(5)10(8)3)20(18,19)15-7-6-13(16)17/h15H,6-7H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQWJZCWFUCKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NCCC(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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